molecular formula C19H12Cl2F3NO2S2 B3034907 3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide CAS No. 251096-99-8

3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide

Cat. No.: B3034907
CAS No.: 251096-99-8
M. Wt: 478.3 g/mol
InChI Key: XJXAEQSMOLYGAP-UHFFFAOYSA-N
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Description

3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel, permeable to calcium and sodium, which is implicated in a wide array of physiological and pathophysiological processes. This compound has been identified as a key pharmacological tool for elucidating the role of TRPC6 in renal function and disease, particularly in focal segmental glomerulosclerosis (FSGS) and other proteinuric kidney conditions where TRPC6 gain-of-function mutations have been discovered. Its mechanism of action involves direct antagonism of the channel, effectively blocking receptor-operated calcium entry (ROCE) in various cell types. Beyond renal research, this inhibitor is utilized in cardiovascular studies to investigate its role in smooth muscle contraction and cardiac hypertrophy, as well as in neurobiological research exploring signaling pathways in neurons and glial cells. The selective inhibition of TRPC6 over other TRPC family members makes this compound a valuable asset for deconvoluting the complex interplay of calcium signaling networks in cellular models and for validating TRPC6 as a therapeutic target in preclinical research. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4113423/]

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2F3NO2S2/c20-14-2-1-3-15(21)13(14)10-29-16-8-9-28-17(16)18(26)25-11-4-6-12(7-5-11)27-19(22,23)24/h1-9H,10H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXAEQSMOLYGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501121987
Record name 3-[[(2,6-Dichlorophenyl)methyl]thio]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501121987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251096-99-8
Record name 3-[[(2,6-Dichlorophenyl)methyl]thio]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251096-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(2,6-Dichlorophenyl)methyl]thio]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501121987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene ring. One common approach is the reaction of 2,6-dichlorobenzyl chloride with thiophene-2-carboxylic acid chloride in the presence of a suitable base, such as triethylamine, to form the intermediate thiophene sulfide. This intermediate is then reacted with 4-(trifluoromethoxy)aniline under coupling conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the thiophene ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of the thiophene ring can lead to the formation of thiophene-2,5-dione derivatives.

  • Reduction: Reduction reactions can produce thiophene-2-ylmethanol derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted thiophene derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound's biological activity has been studied for potential use in drug discovery and development.

  • Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy phenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent (R) Key Functional Group Predicted Boiling Point (°C) Density (g/cm³)
3-[(2,6-Dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide C₁₉H₁₂Cl₂F₃NO₂S₂ 476.34* –OCF₃ Sulfanyl (S–) N/A N/A
3-[(2,6-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide C₁₉H₁₂Cl₂F₃NO₄S₂ 510.33 –OCF₃ Sulfonyl (SO₂) 562.4 ± 50.0 1.572 ± 0.06
3-[(2,6-Dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide C₁₈H₁₂Cl₂FNOS₂ 412.33 –F Sulfanyl (S–) N/A N/A

*Calculated based on molecular formula.

Key Observations:

Sulfanyl vs. Sulfonyl Groups: The sulfonyl derivative (CAS 251097-54-8) exhibits a higher molecular weight (510.33 vs. 476.34) and boiling point due to additional oxygen atoms and stronger dipole interactions .

Substituent Effects :

  • Replacing –OCF₃ (trifluoromethoxy) with –F (fluoro) reduces molecular weight by ~64 g/mol and decreases steric bulk, which may enhance solubility but reduce metabolic stability .
    – The –OCF₃ group’s lipophilicity (LogP ~3.5 estimated) likely improves membrane permeability compared to –F .

Table 2: Spectral Data for Key Functional Groups

Compound Class IR Absorption (cm⁻¹) NMR Shifts (¹H/¹³C) Reference
Sulfanyl derivatives ν(C=S): 1243–1258 Aromatic H: 7.2–8.1 ppm [1, 6]
Sulfonyl derivatives ν(SO₂): 1150–1350 (asymmetric/symmetric stretching) S–CH₂: ~4.5 ppm (¹H) [7]

Biological Activity

The compound 3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide (CAS Number: 251097-09-3) has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

PropertyValue
Molecular FormulaC19H12Cl2F3NO3S2
Molecular Weight494.34 g/mol
Purity>90%
CAS Number251097-09-3

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, derivatives of thiophenecarboxamide have shown significant activity against various bacterial strains.

  • Mechanism of Action :
    • The compound inhibits bacterial growth by targeting essential enzymes involved in cell wall synthesis and DNA replication.
    • For instance, it has been noted to act as a dual inhibitor of DNA gyrase and topoisomerase IV in Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 2 µg/mL against methicillin-resistant strains .
  • Comparative Efficacy :
    • In comparative studies, compounds similar to thiophenecarboxamide exhibited stronger antimicrobial effects than traditional antibiotics like isoniazid, particularly against mycobacterial strains .

Antifungal Activity

The compound has also demonstrated antifungal properties. Research indicates that it can effectively inhibit the growth of fungi such as Candida albicans.

  • In Vitro Studies :
    • The compound's antifungal activity was evaluated using modified EUCAST protocols, revealing significant inhibition rates comparable to established antifungal agents like fluconazole .
    • Inhibition of ergosterol synthesis was observed, which is critical for fungal cell membrane integrity.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties.

  • Cell Line Studies :
    • Cytotoxicity assays conducted on various cancer cell lines (e.g., SW480, SW620) indicated moderate antitumor activity with IC50 values ranging from 148.26 to 187.66 μM against NIH/3T3 cells .
    • Notably, the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Mechanistic Insights :
    • The presence of electronegative atoms (chlorine and fluorine) in its structure enhances its lipophilicity and facilitates better interaction with cellular targets, potentially increasing its efficacy as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the phenyl moiety significantly influence biological activity. The incorporation of electronegative substituents like fluorine and chlorine enhances both antimicrobial and anticancer effects by improving the compound's lipophilicity and binding affinity to target enzymes .

Case Study 1: Antimicrobial Efficacy Against MRSA

A study demonstrated that derivatives similar to thiophenecarboxamide exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those for conventional treatments. This highlights the potential for developing new therapeutic agents based on this compound's framework.

Case Study 2: Antifungal Action

In another investigation, the compound was tested against clinical isolates of Candida species. Results showed that it effectively inhibited fungal growth at concentrations comparable to those used for established antifungal drugs, indicating its potential for treating fungal infections resistant to current therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide

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